molecular formula C18H17NO3 B13686731 Methyl 2-Benzamido-3-phenyl-2-butenoate

Methyl 2-Benzamido-3-phenyl-2-butenoate

Katalognummer: B13686731
Molekulargewicht: 295.3 g/mol
InChI-Schlüssel: UAJCTPMQTPVURH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-Benzamido-3-phenyl-2-butenoate is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a butenoate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-Benzamido-3-phenyl-2-butenoate typically involves the reaction of methyl acetoacetate with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 2-Benzamido-3-phenyl-2-butenoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydroxide and alkyl halides are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Methyl 2-Benzamido-3-phenyl-2-butenoate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Methyl 2-Benzamido-3-phenyl-2-butenoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial growth, thereby exhibiting antibacterial properties .

Vergleich Mit ähnlichen Verbindungen

  • 2,3-Dimethoxybenzamide
  • 3-Acetoxy-2-methylbenzamide
  • Methyl 2-Benzamido-3-phenylbutanoate

Comparison: Methyl 2-Benzamido-3-phenyl-2-butenoate is unique due to its specific structural features, such as the presence of a butenoate moiety. This structural difference can influence its reactivity and biological activity compared to similar compounds. For instance, the presence of the double bond in the butenoate group may enhance its ability to undergo certain chemical reactions, making it a valuable intermediate in organic synthesis .

Eigenschaften

Molekularformel

C18H17NO3

Molekulargewicht

295.3 g/mol

IUPAC-Name

methyl 2-benzamido-3-phenylbut-2-enoate

InChI

InChI=1S/C18H17NO3/c1-13(14-9-5-3-6-10-14)16(18(21)22-2)19-17(20)15-11-7-4-8-12-15/h3-12H,1-2H3,(H,19,20)

InChI-Schlüssel

UAJCTPMQTPVURH-UHFFFAOYSA-N

Kanonische SMILES

CC(=C(C(=O)OC)NC(=O)C1=CC=CC=C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.